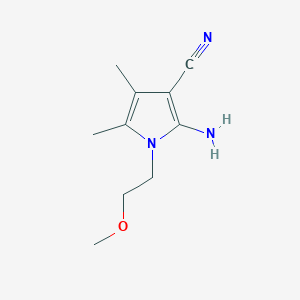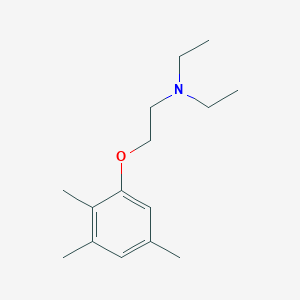
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of cancer cell growth, viral replication, and bacterial growth. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One area of research is in the development of new drugs based on the compound. Another area of research is in the study of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a promising compound with potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on the compound may lead to the development of new drugs and treatments for a variety of diseases.
合成法
The synthesis of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most common methods involves the reaction of 2-methyl-5-nitropyridine with 2-methoxyethylamine in the presence of sodium hydride. The resulting product is then treated with methyl iodide and sodium cyanide to obtain 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile.
科学的研究の応用
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs. The compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-amino-1-(2-methoxyethyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(2)13(4-5-14-3)10(12)9(7)6-11/h4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWCOKCDTNINPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)

![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
